molecular formula C14H20O2 B12626007 4'-iso-Butoxy-3'-methylpropiophenone

4'-iso-Butoxy-3'-methylpropiophenone

Cat. No.: B12626007
M. Wt: 220.31 g/mol
InChI Key: LQDFJSMXMGXURT-UHFFFAOYSA-N
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Description

4’-iso-Butoxy-3’-methylpropiophenone is an organic compound characterized by its unique chemical structure It is a derivative of propiophenone, featuring an iso-butoxy group and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-iso-Butoxy-3’-methylpropiophenone typically involves the alkylation of 3’-methylpropiophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 4’-iso-Butoxy-3’-methylpropiophenone can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-iso-Butoxy-3’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Iso-butyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-iso-Butoxy-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-3’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to desired outcomes in various applications.

Comparison with Similar Compounds

    4-Methylpropiophenone: Shares a similar core structure but lacks the iso-butoxy group.

    Propiophenone: The parent compound without any substituents on the aromatic ring.

    4’-Methoxypropiophenone: Contains a methoxy group instead of an iso-butoxy group.

Uniqueness: 4’-iso-Butoxy-3’-methylpropiophenone is unique due to the presence of both iso-butoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[3-methyl-4-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H20O2/c1-5-13(15)12-6-7-14(11(4)8-12)16-9-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

LQDFJSMXMGXURT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(C)C)C

Origin of Product

United States

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